Apovincaminic Acid Hydrochloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Apovincaminic Acid Hydrochloride Salt involves the preparation of (nitrooxy)alkyl apovincaminates from apovincaminic acid, demonstrating its potential for cerebral circulation improvement without affecting blood pressure, indicating a dose-dependent increase in cerebral blood flow. This synthesis process showcases its potent vasodilatory effects, surpassing those of vinpocetine in some aspects (Kawashima et al., 1993; Marzo et al., 1982).

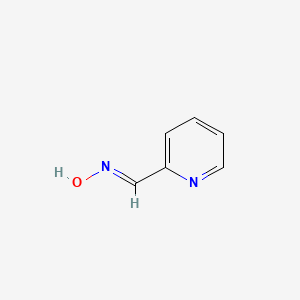

Molecular Structure Analysis

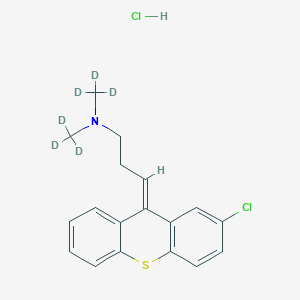

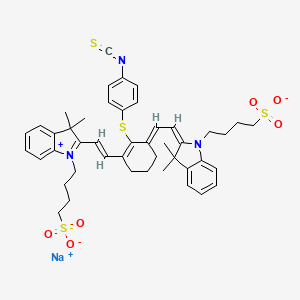

The molecular structure of Apovincaminic Acid Hydrochloride Salt has been elucidated through X-ray crystallography, revealing differences in the electrostatic potential image and the conformation of the ethyl group at the 16-position when compared to vinpocetine, which contributes to its pharmacological profile (Kawashima et al., 1993).

Chemical Reactions and Properties

Apovincaminic Acid Hydrochloride Salt undergoes various chemical reactions, including hydrolysis to form apovincaminic acid, a process that plays a significant role in its metabolism. This compound's ability to form different derivatives and its interaction with enzymes highlight its complex chemical behavior and its metabolic transformation in biological systems (Marzo et al., 1981; Vereczkey & Szporny, 1976).

Physical Properties Analysis

The physical properties, including solubility and stability of Apovincaminic Acid Hydrochloride Salt and its derivatives, have been investigated. Studies on co-crystals involving apovincaminic acid indicate enhanced solubility in water, which is crucial for bioavailability. Furthermore, the co-crystal maintains its crystallinity up to 200°C, suggesting higher stability compared to apovincamine alone (Yu-heng Ma et al., 2015).

Chemical Properties Analysis

The chemical properties of Apovincaminic Acid Hydrochloride Salt, including its reactivity and interactions with other compounds, are vital for understanding its pharmacological potential. The compound's ability to undergo nitration, forming new derivatives, and its interaction with chiral modifiers in catalytic processes, showcase its versatile chemical nature (Tóth et al., 1989; Farkas et al., 1999).

Aplicaciones Científicas De Investigación

Application Summary

Apovincaminic Acid Hydrochloride Salt is a major and active metabolite of Vinpocetine . It’s often used as a surrogate for exposure to Vinpocetine . It has been found to exert a neuroprotective type of action .

Methods of Application

In a study involving twelve healthy male individuals and three formulations of Vinpocetine, a population pharmacokinetic model of Apovincaminic Acid was developed . The exposure to Apovincaminic Acid was modeled as a two-compartment model with zero-order input .

Results or Outcomes

The population pharmacokinetic model suggested that Apovincaminic Acid could be more effectively and safely used in the future given the increasing range of suggested indications for its use . In an animal model, Apovincaminic Acid was found to attenuate behavioral deficits, prevent learning and memory impairment, and significantly reduce lesion size and microglia activation .

Safety And Hazards

Propiedades

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMYBTYOASVVKL-VDWUQFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apovincaminic Acid Hydrochloride Salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)